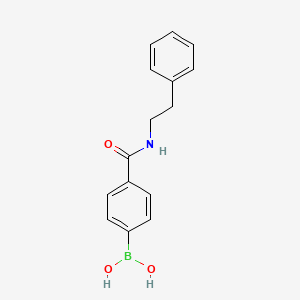

4-(Phenethylcarbamoyl)phenylboronic acid

Descripción general

Descripción

4-(Phenethylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C15H16BNO3 It is a boronic acid derivative that features a phenyl group bonded to a boronic acid moiety, with a phenethylcarbamoyl group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenethylcarbamoyl)phenylboronic acid typically involves the reaction of phenethylamine with 4-bromophenylboronic acid under suitable conditions. The reaction proceeds through the formation of an amide bond between the amine group of phenethylamine and the carboxyl group of the boronic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Phenethylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The amide bond can be reduced to form amine derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(Phenethylcarbamoyl)phenylboronic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in cross-coupling reactions, which are essential for constructing complex organic molecules. The compound can facilitate the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.

Key Applications:

- Cross-Coupling Reactions: Used to synthesize complex organic frameworks.

- Formation of Biaryl Compounds: Important for drug development and material science applications.

Biological Applications

The biological significance of this compound is primarily linked to its potential as a therapeutic agent. This compound has been investigated for its role in cancer therapy, particularly due to its ability to act as a proteasome inhibitor. By inhibiting the proteasome, the compound can induce apoptosis in cancer cells, making it a candidate for further research in oncology .

Mechanisms of Action:

- Proteasome Inhibition: Disrupts protein degradation pathways in cancer cells.

- Tumor Targeting: The phenylboronic acid moiety enables targeting of cancer cells through interactions with over-expressed sialic acid residues .

Development of Drug Delivery Systems

Research has highlighted the potential of this compound in enhancing drug delivery systems. Its ability to bind reversibly to sugars and diols allows for the design of glucose-responsive polymer complexes. This attribute is particularly useful for developing targeted drug delivery systems that can release therapeutic agents in response to specific biological stimuli .

Applications in Drug Delivery:

- Glucose-Responsive Systems: For controlled release of drugs.

- Targeting Cancer Cells: Enhances retention time and efficacy of chemotherapeutic agents.

Biomedical Research

The compound has been utilized in various biomedical applications, including:

- Diagnostics: Its interaction with biomolecules makes it suitable for developing sensors that detect glucose levels or other biomarkers.

- Therapeutics: Investigated as a potential agent for treating metabolic disorders due to its ability to interact with glucose .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-(Phenethylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex. This interaction can be exploited in the development of drugs targeting specific enzymes or pathways.

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid derivative with a phenyl group attached to the boron atom.

4-(Phenylcarbonyl)phenylboronic acid: A compound with a phenylcarbonyl group attached to the phenyl ring of the boronic acid.

4-(Ethyl(methyl)carbamoyl)phenyl boronic acid: A derivative with an ethyl(methyl)carbamoyl group attached to the phenyl ring.

Uniqueness: 4-(Phenethylcarbamoyl)phenylboronic acid is unique due to the presence of the phenethylcarbamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable tool in research and industrial applications.

Actividad Biológica

4-(Phenethylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in cancer therapy and its role as a proteasome inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylboronic acid moiety linked to a phenethylcarbamate group. Its structural formula can be represented as:

This structure is significant because the boronic acid functional group allows for interactions with diols in biological systems, which is crucial for its mechanism of action.

The biological activity of this compound primarily revolves around its ability to inhibit proteasome activity. The proteasome is essential for protein degradation and regulation within cells, and its inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cell death in cancer cells.

- Proteasome Inhibition : Studies have shown that this compound acts as a potent inhibitor of the proteasome, leading to cell cycle arrest at the G2/M phase in various cancer cell lines, including U266 cells. The IC50 value for this compound has been reported at approximately 4.60 nM, indicating strong potency compared to other known inhibitors like bortezomib (IC50 ~ 7.05 nM) .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Cancer Therapy : A study demonstrated that this compound significantly inhibited the growth of multiple myeloma cells through proteasome inhibition, leading to increased levels of pro-apoptotic proteins . This effect was observed in vitro with considerable implications for treatment strategies against resistant cancer types.

- Antiviral Properties : The compound was also evaluated for its antiviral properties against HIV-1. It was found to inhibit the p24 capsid protein effectively, suggesting that it could serve as a competitive inhibitor of HIV-1 protease with a binding affinity significantly higher than that of existing treatments .

- Pharmacokinetics : In pharmacokinetic studies conducted on rats, this compound exhibited favorable absorption characteristics; however, further optimization was recommended to enhance its therapeutic concentration at target sites .

Propiedades

IUPAC Name |

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXXKSNJPIRHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625085 | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330793-46-9 | |

| Record name | B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330793-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.